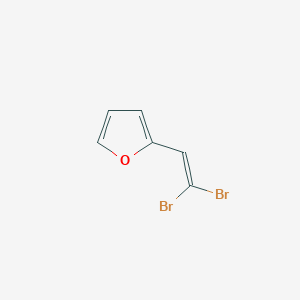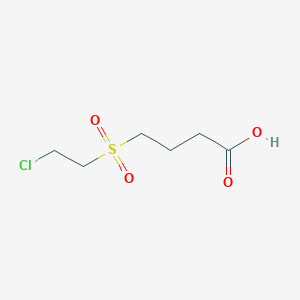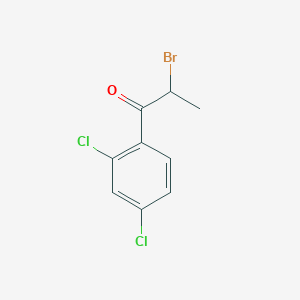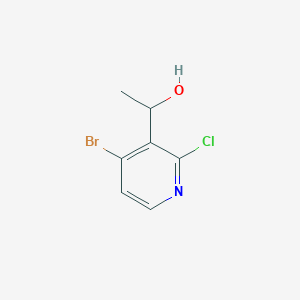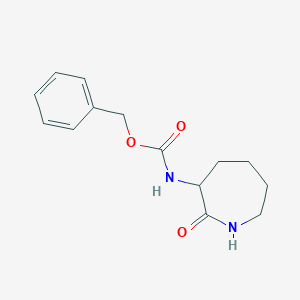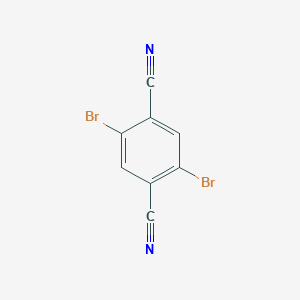
2,5-Dibromoterephthalonitrile
Descripción general
Descripción
2,5-Dibromoterephthalonitrile is a chemical compound with the CAS Number: 18870-11-6 . It has a molecular weight of 285.93 and its molecular formula is C8H2Br2N2 .
Synthesis Analysis
The synthesis of 2,5-Dibromoterephthalonitrile involves multiple steps . One method involves the use of thionyl chloride and N,N-dimethyl-formamide, followed by the addition of ammonium hydroxide and trichlorophosphate . Another method involves a Suzuki coupling reaction with tetrakis (triphenylphosphine) palladium (0) and potassium carbonate .Molecular Structure Analysis
The InChI code for 2,5-Dibromoterephthalonitrile is 1S/C8H2Br2N2/c9-7-1-5 (3-11)8 (10)2-6 (7)4-12/h1-2H . The average mass is 285.923 Da and the monoisotopic mass is 283.858459 Da .Physical And Chemical Properties Analysis
2,5-Dibromoterephthalonitrile is a solid at room temperature . . The storage temperature is recommended to be at room temperature in a sealed, dry environment .Aplicaciones Científicas De Investigación
Organic Synthesis
2,5-Dibromoterephthalonitrile is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on the study of organic compounds, which are compounds that contain carbon atoms.
Material Science
This compound is also used in material science . Material science involves the discovery and design of new materials. Research in material science is often used in industrial applications.
Covalent Organic Frameworks (COFs) Linkers
2,5-Dibromoterephthalonitrile is used in the research of Covalent Organic Frameworks (COFs) . COFs are a class of porous polymers that are formed by the linkage of organic building blocks through strong covalent bonds. They have potential applications in gas storage, catalysis, and optoelectronics.
Safety And Hazards
Propiedades
IUPAC Name |
2,5-dibromobenzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLBPEUXSDBMIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C#N)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348708 | |
| Record name | 2,5-dibromoterephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromoterephthalonitrile | |
CAS RN |
18870-11-6 | |
| Record name | 2,5-dibromoterephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



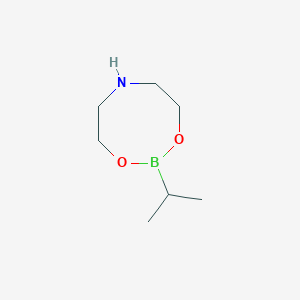
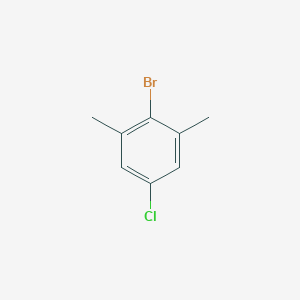


![3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169448.png)
![(R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B169449.png)
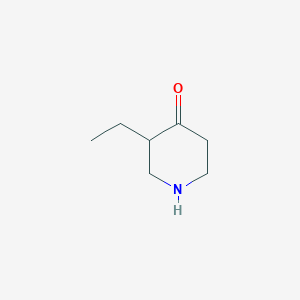

![8-Benzyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B169457.png)
